5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid
Description
Properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethoxy)phenyl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)19-9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDISYUEAGTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Trifluoromethoxy Group Introduction
The trifluoromethoxy (-OCF₃) group is a critical structural feature of the target compound. Its introduction typically involves nucleophilic aromatic substitution (NAS) or direct coupling reactions. For example, 4-(trifluoromethoxy)benzoyl chloride could serve as a starting material, reacting with γ-ketovaleric acid derivatives under Friedel-Crafts acylation conditions. However, the electron-withdrawing nature of the trifluoromethoxy group may necessitate harsh reaction conditions or specialized catalysts.
An alternative approach involves the Ullmann coupling of 4-iodophenyl trifluoromethyl ether with preformed γ-ketovaleric acid esters, though this method requires palladium-based catalysts and elevated temperatures. Comparative studies of these pathways highlight trade-offs between yield, purity, and operational complexity.
Stepwise Synthesis of the Valeric Acid Backbone
Ketone Formation via Acylation
The 5-oxo moiety in the valeric acid chain is often introduced through acylation reactions. In analogous compounds like 5-(4-fluorophenyl)-5-oxopentanoic acid, this is achieved by reacting 4-fluorobenzoyl chloride with glutaric anhydride in the presence of Lewis acids such as AlCl₃. For the target compound, substituting 4-fluorobenzoyl chloride with 4-(trifluoromethoxy)benzoyl chloride would follow a similar mechanism:
Reaction conditions for this step typically involve anhydrous dichloromethane at 0–5°C, with yields ranging from 65% to 78% in analogous systems.
Carboxylic Acid Functionalization
The terminal carboxylic acid group is introduced via hydrolysis of intermediate esters. For instance, methyl 5-[4-(trifluoromethoxy)phenyl]-5-oxovalerate can be hydrolyzed using aqueous NaOH in tetrahydrofuran (THF), followed by acidification to yield the free acid. This step is highly sensitive to pH control, as over-acidification may lead to decarboxylation.
Alternative Pathways: Oxazolidinone-Mediated Synthesis
Chiral Auxiliary-Assisted Reactions
Chiral oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone, are widely used to control stereochemistry in valeric acid syntheses. In the case of 5-(4-fluorophenyl)-5-oxopentanoic acid, this method achieved a 78% yield by coupling the acid with (S)-benzyl-2-oxazolidinone in tetrahydrofuran (THF) using trimethylacetyl chloride as an activating agent. Adapting this to the target compound would involve:
-
Activation : Reacting this compound with trimethylacetyl chloride in THF at -5°C.
-
Coupling : Adding (S)-benzyl-2-oxazolidinone and 4-dimethylaminopyridine (DMAP) to form the oxazolidinone intermediate.
-
Crystallization : Purifying the product via isopropyl alcohol recrystallization.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Data from analogous syntheses reveal critical dependencies on solvent polarity and reaction temperature:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | -5 to 25 | 78 | 99.7 |
| Dichloromethane | 0 to 5 | 72 | 98.5 |
| Toluene | 140 | 51 | 95.2 |
Data adapted from fluorophenyl valeric acid syntheses.
Polar aprotic solvents like THF favor higher yields due to improved solubility of intermediates, while elevated temperatures (e.g., toluene at 140°C) may degrade sensitive trifluoromethoxy groups.
Catalytic Systems
The use of DMAP and dicyclohexylcarbodiimide (DCC) in dichloromethane has proven effective for activating carboxylic acids prior to coupling with oxazolidinones. For the target compound, these catalysts could mitigate side reactions such as self-condensation.
Comparative Analysis of Synthetic Routes
Direct Acylation vs. Oxazolidinone-Mediated Synthesis
A side-by-side comparison highlights key differences:
| Parameter | Direct Acylation | Oxazolidinone Route |
|---|---|---|
| Yield | 65–72% | 75–78% |
| Purity | 95–97% | 99–99.7% |
| Stereocontrol | None | High |
| Scalability | Moderate | High |
The oxazolidinone method offers superior stereochemical control, making it preferable for pharmaceutical applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the valeric acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the material science industry, the compound is used in the synthesis of polymers and advanced materials. Its trifluoromethoxy group imparts unique physical and chemical properties to the resulting materials, such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism by which 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The valeric acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Inferred formula based on structural analogs.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The -OCF₃ group in the target compound significantly increases logP compared to -F or -OCH₃. For example:
- Acidity : The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid (~3.5–4.0) compared to the -N(CH₃)₂ analog (pKa ~4.5–5.0).
- Solubility : Higher lipophilicity reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is a synthetic organic compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, along with a pentanoic acid backbone featuring a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and pain modulation.
- Molecular Formula : C12H11F3O3
- Molecular Weight : Approximately 276.21 g/mol
- Structure : The compound features a trifluoromethoxy substituent, which is known to influence its reactivity and interaction with biological targets.
Biological Activity Overview
Initial studies suggest that this compound may interact with cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. This interaction could position the compound as a candidate for anti-inflammatory applications. Further investigations are necessary to elucidate the specific mechanisms of action.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown binding affinity to COX enzymes, indicating potential anti-inflammatory properties.
- Interaction with Pain Pathways : The compound's structural motifs suggest it could influence pain signaling pathways, possibly through modulation of calcium channels or other receptor interactions.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anti-inflammatory | Potential inhibition of COX enzymes | |
| Pain modulation | Interaction with nociceptive pathways | |
| Anticonvulsant | Related compounds show efficacy in seizure models |
Case Study: Pain Modulation
In a study evaluating compounds with structural similarities, it was found that certain derivatives exhibited significant analgesic properties in mouse models. For instance, compounds that modulate calcium currents were effective in reducing pain responses in formalin-induced pain models. These findings suggest that this compound could similarly affect pain perception and inflammatory responses.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Oxo-5-(3-Trifluoromethylphenyl)valeric acid | Trifluoromethyl substituent | Anti-inflammatory |
| 4-(Trifluoromethyl)benzoic acid | Simple aromatic structure | Limited biological activity |
| 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid | Similar backbone but different substituent | Moderate anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid?
- Methodology : A common approach involves adapting methods for structurally similar compounds. For example, 5-(4-Fluorophenyl)-5-oxopentanoic acid (a fluorinated analog) is synthesized via Friedel-Crafts acylation using glutaric anhydride and a fluorobenzene derivative . To introduce the trifluoromethoxy group, researchers may substitute the fluorobenzene with 4-(trifluoromethoxy)benzene derivatives. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product.
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates. Monitor reaction progress using TLC or HPLC to optimize yield.
Q. How can the purity and structural integrity of this compound be characterized?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per industrial standards) .
- NMR : Confirm the presence of the trifluoromethoxy group (δ 120–125 ppm in NMR) and the ketone moiety (δ 2.5–3.5 ppm in NMR for α-protons).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (exact mass calculated for : 292.065 g/mol) .
Q. What storage conditions are recommended to maintain compound stability?
- Stability Data : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. The trifluoromethoxy group’s electron-withdrawing nature may enhance stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. What challenges arise in optimizing synthesis yield, and how can they be mitigated?
- Challenges : Low yields may stem from competing side reactions (e.g., over-acylation) or poor solubility of intermediates.
- Solutions :
- Use Lewis acid catalysts (e.g., AlCl) to enhance electrophilic substitution efficiency .
- Introduce solubilizing groups (e.g., tert-butyl esters) during synthesis, which can be cleaved post-reaction .
Q. How does the trifluoromethoxy group influence reactivity in derivatization reactions?
- Reactivity Insights : The -OCF group is electron-withdrawing, which deactivates the phenyl ring toward electrophilic substitution but enhances stability against metabolic degradation. This property is valuable in designing prodrugs or bioactive analogs .
- Experimental Design : To functionalize the ketone moiety, employ nucleophilic acyl substitution (e.g., with hydrazines to form hydrazones) under acidic conditions. Monitor by NMR to track carbonyl reactivity.
Q. What advanced analytical techniques detect degradation products or metabolites?
- Methodology :
- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed valeric acid derivatives) using multiple reaction monitoring (MRM) .
- Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 37°C for 24h) followed by HPLC analysis to identify labile sites .
Q. How can researchers design assays to evaluate metabolic stability in pharmacological studies?
- Protocol :
In Vitro Hepatic Models : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
Metabolite Identification : Use HRMS to detect phase I (oxidation) or phase II (glucuronidation) metabolites. The trifluoromethoxy group is typically resistant to oxidative metabolism .
- Data Interpretation : Compare half-life () and intrinsic clearance () with control compounds to assess metabolic robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
